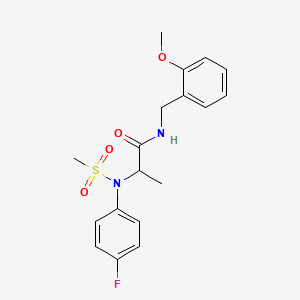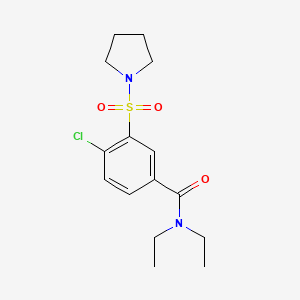
N~2~-(4-fluorophenyl)-N-(2-methoxybenzyl)-N~2~-(methylsulfonyl)alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(4-fluorophenyl)-N-(2-methoxybenzyl)-N~2~-(methylsulfonyl)alaninamide is a complex organic compound characterized by the presence of fluorophenyl, methoxybenzyl, and methylsulfonyl groups attached to an alaninamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-fluorophenyl)-N-(2-methoxybenzyl)-N~2~-(methylsulfonyl)alaninamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the alaninamide backbone, followed by the introduction of the fluorophenyl, methoxybenzyl, and methylsulfonyl groups through various substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N2-(4-fluorophenyl)-N-(2-methoxybenzyl)-N~2~-(methylsulfonyl)alaninamide may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-fluorophenyl)-N-(2-methoxybenzyl)-N~2~-(methylsulfonyl)alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N~2~-(4-fluorophenyl)-N-(2-methoxybenzyl)-N~2~-(methylsulfonyl)alaninamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N2-(4-fluorophenyl)-N-(2-methoxybenzyl)-N~2~-(methylsulfonyl)alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets through binding interactions, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(4-chlorophenyl)-N-(2-methoxybenzyl)-N~2~-(methylsulfonyl)alaninamide
- N~2~-(4-bromophenyl)-N-(2-methoxybenzyl)-N~2~-(methylsulfonyl)alaninamide
- N~2~-(4-methylphenyl)-N-(2-methoxybenzyl)-N~2~-(methylsulfonyl)alaninamide
Uniqueness
N~2~-(4-fluorophenyl)-N-(2-methoxybenzyl)-N~2~-(methylsulfonyl)alaninamide is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C18H21FN2O4S |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-(4-fluoro-N-methylsulfonylanilino)-N-[(2-methoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C18H21FN2O4S/c1-13(18(22)20-12-14-6-4-5-7-17(14)25-2)21(26(3,23)24)16-10-8-15(19)9-11-16/h4-11,13H,12H2,1-3H3,(H,20,22) |
InChI Key |
ZVNTVWDICBZFSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1OC)N(C2=CC=C(C=C2)F)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-acetylphenyl)-2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]butanamide](/img/structure/B12483341.png)
![N-(3,4-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B12483343.png)
![ethyl 4-(4-ethylpiperazin-1-yl)-3-({[4-(2-oxo-2H-chromen-3-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12483344.png)
![4-methyl-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12483346.png)
![3,4-dihydroisoquinolin-2(1H)-yl[1-(3,4-dimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B12483355.png)
![1-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(4-methylbenzyl)methanamine](/img/structure/B12483363.png)

![N-[(5-methylfuran-2-yl)methyl]-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B12483377.png)
![N-benzyl-N-[(5-chloro-2-methoxyphenyl)sulfonyl]glycine](/img/structure/B12483384.png)
![N-({4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]phenyl}sulfonyl)octanamide](/img/structure/B12483391.png)

![2-methoxy-N-[2-(trifluoromethyl)benzyl]ethanamine](/img/structure/B12483405.png)
![N-[3-(dimethylamino)phenyl]-4-(1H-indol-3-yl)butanamide](/img/structure/B12483420.png)
![2-amino-4-(2-fluorophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B12483431.png)
